molecular formula C19H24N2O5S B2821320 Ethyl 4-(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate CAS No. 1324171-70-1

Ethyl 4-(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate

Cat. No. B2821320
CAS RN: 1324171-70-1
M. Wt: 392.47
InChI Key: RTUQVEOWZLKYDG-UHFFFAOYSA-N
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Description

“Ethyl 4-(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate” is a compound that is related to a series of novel N- (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides . These compounds have been synthesized and analyzed for their anti-inflammatory properties .


Synthesis Analysis

The synthesis of related compounds involved coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds were then treated with 1- (2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include coupling reactions and treatment with 1- (2-chloro ethyl) piperidine hydrochloride .

Scientific Research Applications

Chemical Synthesis and Characterization

Ethyl 4-(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate has been a subject of interest in chemical synthesis, leading to the creation of diverse heterocyclic compounds. Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a versatile intermediate, enables the synthesis of a wide array of trifluoromethyl heterocycles, including oxazoles, thiazoles, imidazoles, triazines, and pyridines through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions (Honey et al., 2012). Additionally, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate has been synthesized via Knoevenagel condensation, characterized by NMR, Mass spectra, and X-ray diffraction studies, exhibiting Z conformation about the C=C double bond (Kariyappa et al., 2016).

Biological Properties

The biological properties of related compounds have been explored in various studies. For instance, synthesis and biological properties of new piperidine substituted benzothiazole derivatives revealed that certain compounds exhibit promising antibacterial and antifungal activities, supported by photoluminescence spectra and chemical structure characterization through NMR, IR, and LC-MS techniques (Shafi et al., 2021). Furthermore, molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors elucidated their anti-cancer properties, providing insights into tautomeric properties, conformations, and the mechanism behind their anti-cancer activities (Karayel, 2021).

Future Directions

The future directions for research on this compound and related compounds could involve further exploration of their anti-inflammatory properties and potential uses in treating diseases associated with inflammation .

properties

IUPAC Name

ethyl 4-[4-[(6-methoxy-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S/c1-3-25-18(23)7-6-17(22)21-10-8-13(9-11-21)26-19-20-15-5-4-14(24-2)12-16(15)27-19/h4-5,12-13H,3,6-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUQVEOWZLKYDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCC(CC1)OC2=NC3=C(S2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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